![molecular formula C9H20N2O2S B7526828 N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide](/img/structure/B7526828.png)
N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide, commonly known as DMCM, is a chemical compound that belongs to the class of benzodiazepine receptor ligands. DMCM is a potent antagonist of the GABA-A receptor, which is the main inhibitory neurotransmitter in the central nervous system. DMCM has been widely used in scientific research to investigate the role of the GABA-A receptor in various physiological and pathological conditions.
作用機序
DMCM acts as a competitive antagonist of the GABA-A receptor. It binds to the benzodiazepine binding site on the receptor and prevents the binding of GABA and other agonists. This results in a decrease in the inhibitory neurotransmission mediated by the GABA-A receptor.
Biochemical and Physiological Effects:
DMCM has been shown to produce a wide range of biochemical and physiological effects. It has been shown to increase anxiety-like behavior in animal models, induce seizures, and disrupt sleep. DMCM has also been shown to alter the expression of various genes and proteins in the brain, which may contribute to its effects on behavior.
実験室実験の利点と制限
DMCM has several advantages as a research tool. It is a potent antagonist of the GABA-A receptor, which makes it useful for investigating the role of this receptor in various physiological and pathological conditions. DMCM is also relatively easy to synthesize and purify, which makes it accessible to many researchers.
However, DMCM also has several limitations. It has a relatively short half-life, which makes it difficult to use in long-term experiments. DMCM also has a narrow therapeutic window, which means that it can produce toxic effects at high doses. Finally, DMCM is not selective for the GABA-A receptor, which means that it can interact with other receptors and produce off-target effects.
将来の方向性
There are several future directions for research on DMCM. One direction is to investigate the role of the GABA-A receptor in various neurological and psychiatric disorders using DMCM as a research tool. Another direction is to develop more selective GABA-A receptor antagonists that can be used in long-term experiments without producing toxic effects. Finally, it may be possible to use DMCM as a lead compound to develop new drugs for the treatment of anxiety, seizures, and other disorders that are mediated by the GABA-A receptor.
合成法
DMCM can be synthesized by reacting cyclopentylmagnesium bromide with N,N-dimethylformamide followed by reaction with methanesulfonyl chloride. The final product is obtained by purification through recrystallization.
科学的研究の応用
DMCM has been extensively used in scientific research to study the function and regulation of the GABA-A receptor. DMCM has been shown to be a potent antagonist of the GABA-A receptor, which makes it a useful tool to investigate the role of this receptor in various physiological and pathological conditions. DMCM has been used to study the effects of GABA-A receptor antagonists on anxiety, seizures, and sleep.
特性
IUPAC Name |
N-[[1-(dimethylamino)cyclopentyl]methyl]methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O2S/c1-11(2)9(6-4-5-7-9)8-10-14(3,12)13/h10H,4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEJAZNVTJOIVNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1(CCCC1)CNS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

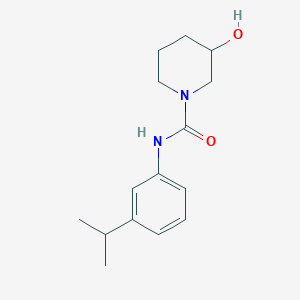
![[4-(Oxolan-2-ylmethyl)-1,4-diazepan-1-yl]-[2-(2,2,2-trifluoroethoxy)pyridin-3-yl]methanone](/img/structure/B7526752.png)
![3-(carbamoylamino)-N-[3-methyl-2-(4-methylpiperidin-1-yl)butyl]-3-(3-methylphenyl)propanamide](/img/structure/B7526769.png)
![2-[4-(Hydroxymethyl)piperidin-1-yl]-1-pyrrolidin-1-ylpropan-1-one](/img/structure/B7526778.png)
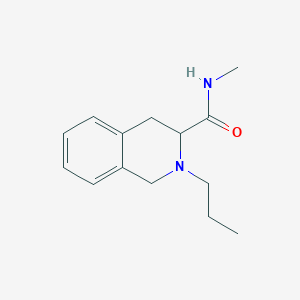
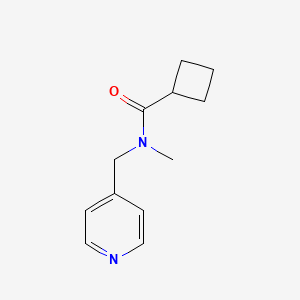
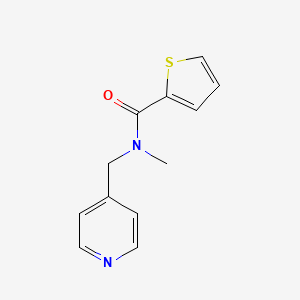
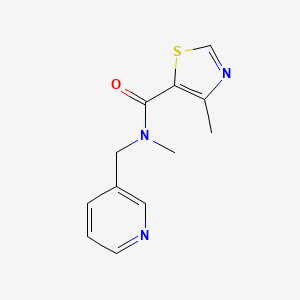
![N-cyclopropyl-N-ethyl-2-[4-[1-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl]piperazin-1-yl]acetamide](/img/structure/B7526799.png)
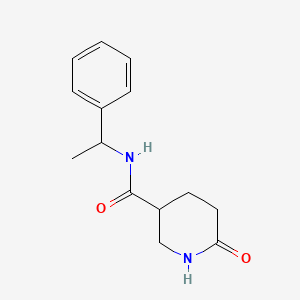
![3-(3-Ethynylphenyl)-1-methyl-1-[(1-methylpyrazol-4-yl)methyl]urea](/img/structure/B7526830.png)


![N-benzyl-3-[6-(dimethylamino)pyridine-3-carbonyl]-1,3-thiazolidine-4-carboxamide](/img/structure/B7526843.png)